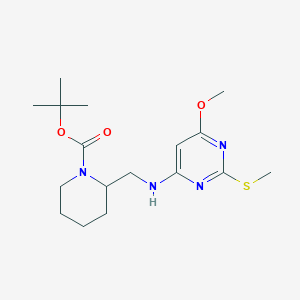

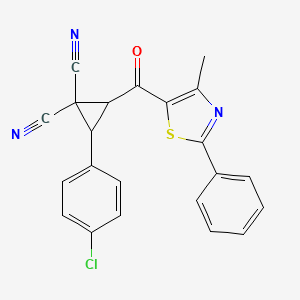

![molecular formula C21H19NO5S B2862938 N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycine CAS No. 884986-76-9](/img/structure/B2862938.png)

N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Glycine in Plant Stress Resistance

Glycine betaine (GB) and proline are organic osmolytes that accumulate in plants under environmental stresses such as drought and salinity. These compounds enhance plant stress tolerance by preserving enzyme and membrane integrity and mediating osmotic adjustment. Although the direct role of N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycine in plant stress resistance was not identified, the application of glycine derivatives in genetically engineered plants to improve tolerance against environmental stresses suggests a potential area for research into the effects of synthetic glycine compounds like N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycine on plant biology (Ashraf & Foolad, 2007).

Glycine as a Neurotransmitter Modulator

Glycine acts as an inhibitory neurotransmitter in the central nervous system (CNS) through glycine receptors (GlyRs), playing a key role in neurological functions. Research into GlyRs has identified potential drug targets for conditions such as inflammatory pain, epilepsy, and spasticity. The modulation of GlyRs by compounds like GLYX-13, which enhances cognition and produces antidepressant effects without psychotomimetic side effects, highlights the therapeutic potential of glycine-related molecules in neuropsychiatric and neurological disorders (Moskal et al., 2014).

Glycine in Sleep Quality Improvement

Glycine ingestion before bedtime significantly improves subjective sleep quality in individuals with insomniac tendencies, potentially through mechanisms involving body temperature regulation and neurotransmitter actions. This suggests the value of exploring various glycine derivatives, including N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycine, for their effects on sleep and circadian rhythms (Bannai & Kawai, 2012).

Propriétés

IUPAC Name |

2-(N-(4-methylphenyl)sulfonyl-4-phenoxyanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO5S/c1-16-7-13-20(14-8-16)28(25,26)22(15-21(23)24)17-9-11-19(12-10-17)27-18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOKIENEPNAYIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

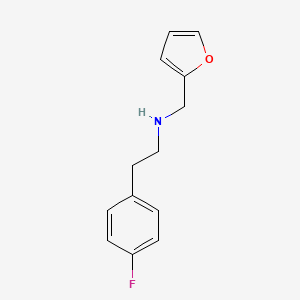

![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2862856.png)

![5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B2862860.png)

![N-(3-fluorophenyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2862864.png)

![4-[(3-Chlorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2862865.png)

![(1s,3r)-3-[(3-Fluoropyridin-2-yl)amino]-1-methylcyclobutan-1-ol](/img/structure/B2862869.png)

![5-[2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]ethyl-methylamino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B2862873.png)

![7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B2862877.png)